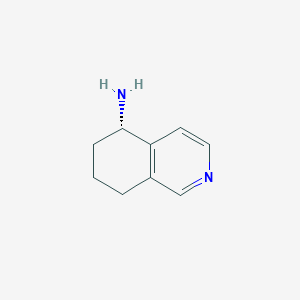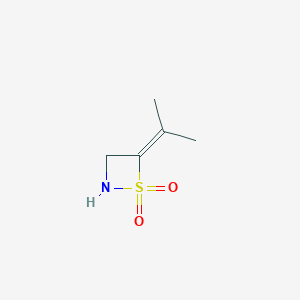
2-Ethyl-1H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1H-purine is a heterocyclic aromatic organic compound that belongs to the purine family. Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The structure of this compound consists of a fused pyrimidine and imidazole ring system with an ethyl group attached to the second carbon of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-purine can be achieved through various synthetic routes. One common method involves the alkylation of purine derivatives. For example, the reaction of 1H-purine with ethyl iodide in the presence of a base such as potassium carbonate can yield this compound. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydropurine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include purine N-oxides, dihydropurine derivatives, and various substituted purines with functional groups like halogens, nitro, and sulfonyl groups.
Applications De Recherche Scientifique
2-Ethyl-1H-purine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is used in studies related to nucleic acid metabolism and enzyme interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1H-purine and its derivatives involves interactions with various molecular targets, including enzymes and receptors. For example, some derivatives may inhibit enzymes involved in nucleic acid synthesis, leading to antiviral or anticancer effects. The compound can also modulate signaling pathways by binding to specific receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
2-Ethyl-1H-purine can be compared with other purine derivatives such as adenine, guanine, and caffeine. While adenine and guanine are naturally occurring nucleobases, this compound is a synthetic analog with unique properties. Its ethyl group provides distinct steric and electronic effects, making it valuable for specific applications in research and industry.
List of Similar Compounds
- Adenine
- Guanine
- Caffeine
- Theobromine
- Xanthine
These compounds share the purine ring structure but differ in their substituents and biological activities.
Propriétés
Numéro CAS |
78564-53-1 |
|---|---|
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
2-ethyl-7H-purine |
InChI |
InChI=1S/C7H8N4/c1-2-6-8-3-5-7(11-6)10-4-9-5/h3-4H,2H2,1H3,(H,8,9,10,11) |
Clé InChI |
JFXCZJCIOSIFBM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=C2C(=N1)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B11923324.png)





![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)







